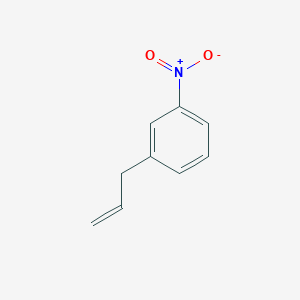

1-Allyl-3-nitrobenzene

概要

説明

1-Allyl-3-nitrobenzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

1-Allyl-3-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products. The compound can undergo several transformations, including reduction to form 1-allyl-2-aminobenzene and substitution reactions leading to halogenated derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has focused on the biological activities of derivatives of this compound. Studies indicate potential antimicrobial properties, making it a candidate for developing new antimicrobial agents. Additionally, some derivatives have shown anticancer activity, prompting further investigation into their mechanisms of action and therapeutic potential.

Medicinal Chemistry

Precursor for Drug Development

The compound is being explored as a precursor for drug development. Its derivatives may offer new therapeutic avenues for treating various diseases. The ongoing research aims to synthesize novel compounds that could enhance efficacy and reduce side effects compared to existing medications .

Industrial Applications

Production of Dyes and Polymers

In industrial settings, this compound is used in the production of dyes, polymers, and other chemicals. Its ability to participate in various chemical reactions makes it valuable for creating materials with specific properties tailored for different applications.

Case Studies

化学反応の分析

Substitution Reactions

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring toward electrophilic substitution. Reactions may include:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Halogenation | Br₂/HCl, FeCl₃ | Brominated derivatives |

| Nitration | HNO₃/H₂SO₄ | Poly-nitro derivatives |

| Alkylation | Alkyl halides, Lewis acids | Alkylated nitrobenzenes |

Reduction of the Nitro Group

Reduction of the nitro group to an amine is a common transformation:

-

Hydrogenation : H₂ with Pd/C catalysts.

-

Metallic reductions : Sn/HCl or Fe/HCl systems.

Example : Reduction of nitrobenzene derivatives to anilines has been reported in analogous systems .

Allyl Group Reactivity

The allyl substituent undergoes reactions typical of alkenes:

-

Addition reactions : Halogens (Br₂, Cl₂) or hydrogen halides (HCl) add across the double bond.

-

Oxidation : Conversion to ketones or epoxides via peracids.

-

Polymerization : Radical or ionic polymerization under appropriate conditions.

Transition-Metal-Catalyzed Coupling

Copper-catalyzed reactions, such as those described for allyl alcohols, could enable C–C/C–N bond formation . For example:

-

Three-component cascade reactions : Allyl groups may participate in hydroamination or arylation with sulfonamides under Cu(OTf)₂ catalysis .

Cycloaddition Reactions

Nitroarenes can undergo [3 + 2] cycloadditions with 2-azaallyl anions, as demonstrated in studies with nitrobenzene derivatives . This reaction typically requires basic conditions (e.g., NaOH) and generates heterocyclic products.

Biological Activity

While direct data on 1-Allyl-3-nitrobenzene is unavailable, nitrobenzene derivatives are known to:

-

Activate TRPA1 ion channels : Nitrobenzene compounds like DNFB and DNCB selectively bind TRPA1 residues (C621, E625, Y658), causing channel activation linked to skin irritation .

-

Exhibit antimicrobial/anticancer properties : Analogous nitrobenzene derivatives have shown efficacy against bacterial strains and cancer cell lines.

Challenges and Considerations

-

Regioselectivity : The meta position of the nitro group may influence reaction outcomes compared to ortho/para isomers.

-

Stability : Nitro groups can decompose under harsh conditions, requiring careful reaction control.

-

Biological Safety : Nitrobenzene derivatives are often toxic, necessitating strict handling protocols.

特性

分子式 |

C9H9NO2 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

1-nitro-3-prop-2-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2 |

InChIキー |

PKRZOCHBKRVRNC-UHFFFAOYSA-N |

正規SMILES |

C=CCC1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。